N-(1H-1,3-benzodiazol-2-yl)furan-3-carboxamide
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Overview
Description
N-(1H-1,3-benzodiazol-2-yl)furan-3-carboxamide: is a synthetic organic compound that features a benzodiazole ring fused to a furan ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)furan-3-carboxamide typically involves the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Furan Ring Formation: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzodiazole and furan rings through an amide bond. This can be achieved by reacting the benzodiazole derivative with furan-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a benzimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Benzimidazole derivatives.
Substitution: Various substituted benzodiazole and furan derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1H-1,3-benzodiazol-2-yl)furan-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used as a probe to study enzyme interactions and as a scaffold for the design of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(1H-1,3-benzodiazol-2-yl)furan-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodiazole ring can engage in π-π stacking interactions, while the furan ring can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)furan-3-carboxamide
- N-(1H-1,3-benzodiazol-2-yl)thiophene-3-carboxamide
- N-(1H-1,3-benzodiazol-2-yl)pyrrole-3-carboxamide
Uniqueness
N-(1H-1,3-benzodiazol-2-yl)furan-3-carboxamide is unique due to the combination of the benzodiazole and furan rings, which imparts distinct electronic and steric properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
CAS No. |
55842-41-6 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.2 |
Purity |
98 |
Origin of Product |
United States |
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